![molecular formula C12H5Br2Cl3N2O2 B2938380 4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone CAS No. 320423-93-6](/img/structure/B2938380.png)
4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound refers to the process of creating it from simpler starting materials. This often involves multiple steps, each with its own reaction conditions and catalysts .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is broken down (decomposition reactions), reactions where it reacts with other compounds (combination reactions), or reactions where it is transformed into another compound (substitution or rearrangement reactions) .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Pyridazinone derivatives are recognized for their versatile biological activities. Researchers have synthesized various pyridazinone compounds, showing antimicrobial, antifungal, and antioxidant properties. For instance, compounds synthesized from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid demonstrated antimicrobial and antifungal activities, highlighting the potential of pyridazinone derivatives in developing new therapeutic agents (Sayed et al., 2003).
Applications in Base Oil Improvement
Pyridazinone derivatives have been applied in the improvement of base oil, acting as antioxidants. These compounds were tested for their effectiveness in enhancing the quality of base oil by reducing its total acid number (TAN), showcasing their utility in industrial applications (Nessim, 2017).
Anticancer, Antiangiogenic, and Antioxidant Properties
Several pyridazinone derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant properties. A study on 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives revealed promising inhibitory effects on various human cancer cell lines, suggesting their potential in cancer therapy and as antiangiogenic agents (Kamble et al., 2015).
Chemical Stability and Multi-Functional Actions
The chemical stability and multifunctional actions of pyridazinone derivatives have been highlighted, particularly in their role as antioxidants and corrosion inhibitors. This indicates their broad applicability in materials science and engineering (Mehvish & Kumar, 2022).
Synthesis of Novel Derivatives with Expected Biological Activity
Innovative synthesis methods have led to the creation of novel indolylpyridazinone derivatives with anticipated biological activity. These methods expand the repertoire of pyridazinone-based compounds for further pharmacological exploration (Abubshait, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br2Cl3N2O2/c13-12(14,10(20)6-1-3-7(15)4-2-6)19-11(21)9(17)8(16)5-18-19/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMJOGISIGDZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(N2C(=O)C(=C(C=N2)Cl)Cl)(Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br2Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

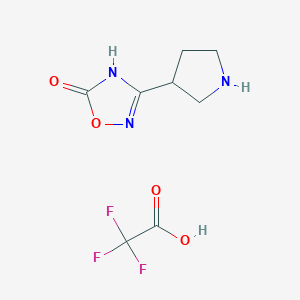

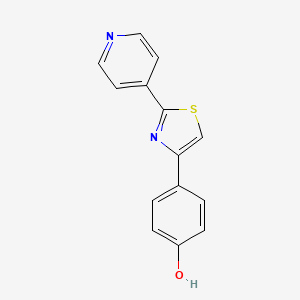
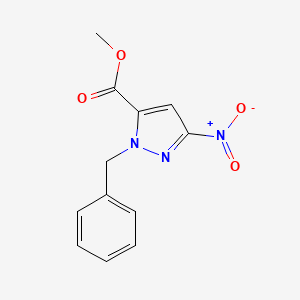
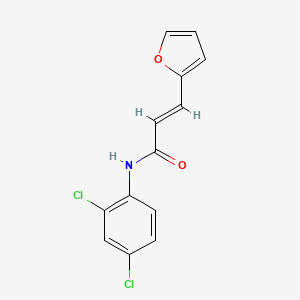
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2938307.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2938308.png)
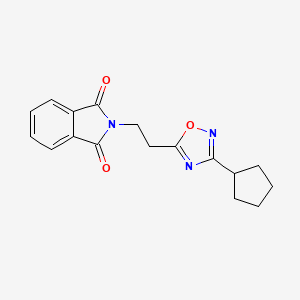
![5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2938311.png)
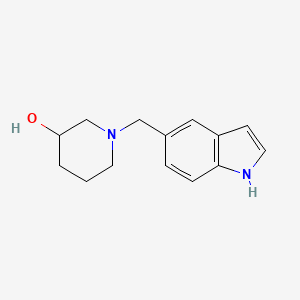
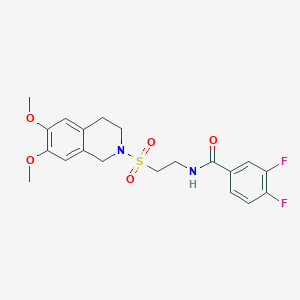
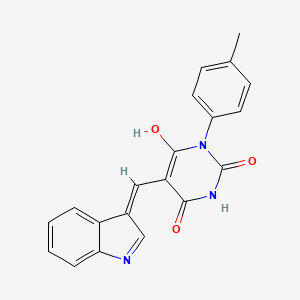
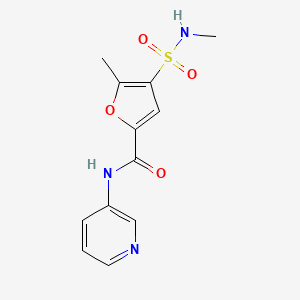
![5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline](/img/structure/B2938319.png)